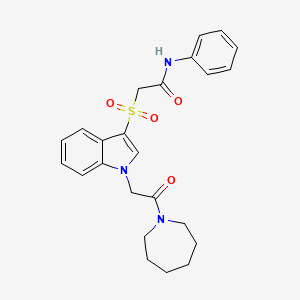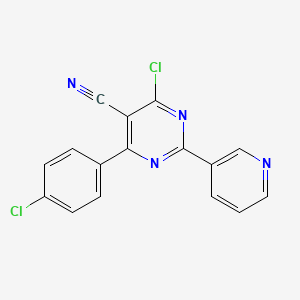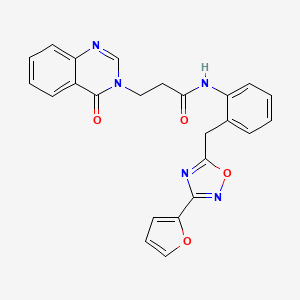
Actiphenol
Vue d'ensemble
Description
L’Actiphénol est un composé antibiotique naturel isolé de diverses espèces du genre Streptomyces. Il présente des activités antitumorales et fongicides significatives. L’Actiphénol se caractérise par sa structure unique de carbocycle aromatique, qui le distingue des autres antibiotiques de type glutarimide .
Applications De Recherche Scientifique
L’Actiphénol a un large éventail d’applications en recherche scientifique :
Propriétés antibactériennes : Il présente une activité antibactérienne contre divers agents pathogènes et est étudié en tant qu’agent antimicrobien naturel.
Potentiel anticancéreux : L’Actiphénol a des effets cytotoxiques sur les cellules cancéreuses, interférant avec la prolifération cellulaire et induisant l’apoptose.
Effets anti-inflammatoires : Il module les voies inflammatoires, ce qui le rend utile dans la prise en charge des maladies inflammatoires telles que l’arthrite et la colite.
Activité antioxydante : L’Actiphénol piège les radicaux libres et protège les cellules du stress oxydatif.
Potentiel neuroprotecteur : Des études préliminaires indiquent qu’il peut protéger les neurones des dommages causés par le stress oxydatif ou les maladies neurodégénératives.
Cicatrisation des plaies et santé de la peau : L’Actiphénol peut accélérer la réparation tissulaire et favoriser la synthèse du collagène.
Activité antivirale : Certaines recherches suggèrent qu’il présente des effets antiviraux contre des virus spécifiques.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Le mécanisme d’action de l’Actiphénol implique la perturbation des membranes cellulaires bactériennes et l’inhibition des processus cellulaires essentiels. Il interfère avec la prolifération des cellules cancéreuses en induisant l’apoptose et en modulant les voies inflammatoires. La capacité antioxydante de l’Actiphénol aide à piéger les radicaux libres, protégeant ainsi les cellules du stress oxydatif.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Actiphenol are largely governed by its interactions with various enzymes, proteins, and other biomolecules. The production of this compound is governed by a single biosynthetic machinery .
Cellular Effects
It has been linked to antifungal activity, suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is believed that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is produced by Streptomyces species, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Actiphénol commence par les 2-(β-glutarimidyl acétyl)cyclohexane-1,3-diones. Les étapes clés comprennent la réaction du 2,4-diméthylphénol avec l’anhydride β-glutarimidyl acétique, suivie d’une transposition en présence de chlorure d’aluminium (AlCl3) pour former le dérivé O-acylé . La voie de synthèse comprend également la préparation de ses analogues nor-méthyliques et dérivés 6-hydroxy .
Méthodes de production industrielle
La production industrielle de l’Actiphénol implique généralement des procédés de fermentation utilisant des espèces de Streptomyces. La biosynthèse est régie par une seule machinerie biosynthétique comportant une polykétide synthase de type I sans acyltransférase .
Analyse Des Réactions Chimiques
L’Actiphénol, étant un phénol, subit divers types de réactions chimiques :
Halogénation électrophile : L’Actiphénol peut réagir avec les halogènes pour former des dérivés halogénés.
Nitration : Il peut subir une nitration pour introduire des groupes nitro dans le cycle aromatique.
Sulfonation : Les réactions de sulfonation peuvent introduire des groupes acide sulfonique.
Réactions de Friedel-Crafts : L’Actiphénol peut participer à des réactions d’alkylation et d’acylation de Friedel-Crafts.
Les réactifs couramment utilisés dans ces réactions comprennent les halogènes (pour l’halogénation), l’acide nitrique (pour la nitration), l’acide sulfurique (pour la sulfonation) et le chlorure d’aluminium (pour les réactions de Friedel-Crafts). Les principaux produits formés à partir de ces réactions sont les dérivés halogénés, nitrés, sulfonés et alkylés ou acylés de l’Actiphénol.
Comparaison Avec Des Composés Similaires
L’Actiphénol est comparé à d’autres antibiotiques de type glutarimide tels que la cycloheximide, la streptimidone et la lactimidomycine. Alors que la cycloheximide est un inhibiteur bien connu de la traduction eucaryote, l’Actiphénol présente une activité d’inhibition de la traduction plus faible, mais possède des propriétés antifongiques et antitumorales uniques . La synthèse de l’Actiphénol et de ses analogues nor-méthyliques et dérivés 6-hydroxy met en évidence sa singularité structurale .
Composés similaires
- Cycloheximide
- Streptimidone
- Lactimidomycine
- 9-Méthylstreptimidone
- Iso-migrastatine
- Migrastatine
L’Actiphénol se distingue par sa structure unique de carbocycle aromatique et sa vaste gamme d’activités biologiques.
Propriétés
IUPAC Name |
4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLMIHBTPWTPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877820 | |
| Record name | Actiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-02-3 | |
| Record name | Actiphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACTIPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50877820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 526-02-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTIPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5597X03D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Actiphenol and where is it found?
A1: this compound is a natural product belonging to the glutarimide class of antibiotics. It is primarily produced by various Streptomyces species, which are bacteria commonly found in soil. This compound has been isolated from Streptomyces species associated with diverse environments, including soil [, , , ], marine sponges [], and even the infructescences of Protea plants [].
Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?
A2: this compound has the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. Structurally, it is characterized as 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione []. While the provided abstracts don't detail specific spectroscopic data, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of this compound and its derivatives [, , ].
Q3: How is this compound biosynthesized?
A3: this compound biosynthesis is closely linked to cycloheximide, another glutarimide antibiotic. Research suggests that a single biosynthetic pathway, involving an unusual acyltransferase-less type I polyketide synthase, governs the production of both compounds in Streptomyces sp. YIM65141 []. This pathway potentially utilizes this compound as a key intermediate in cycloheximide formation, highlighting a unique phenol-to-cyclohexanone reduction in natural product biosynthesis []. Interestingly, a study on Streptomyces sp. ML6 revealed a novel this compound derivative, α-l-rhamnosyl-actiphenol, formed through the cooperation of two distantly located gene clusters, chx and rml, responsible for this compound and rhamnose biosynthesis, respectively [].
Q4: What are the known biological activities of this compound?
A4: this compound exhibits antifungal activity, albeit generally weaker than its close relative, cycloheximide [, ]. Studies have identified this compound as the active compound responsible for the antifungal activity observed in certain Streptomyces sp. isolates. These isolates exhibited inhibitory effects against a range of fungi, including Candida albicans and Sporothrix species [].
Q5: Are there any known methods for the chemical synthesis of this compound?
A7: Yes, this compound can be chemically synthesized. While the provided abstracts lack specifics, research articles dedicated to this compound synthesis do exist [, ]. These studies likely delve into the reaction steps, reagents, and conditions required for synthesizing this compound and its analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)
![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)
![METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2840040.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)

![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)
